molecular formula C12H13Cl3O B3099013 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol CAS No. 134818-67-0

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

Cat. No. B3099013
CAS RN: 134818-67-0
M. Wt: 279.6 g/mol
InChI Key: LGNKJFHEXZRYDM-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol is a chemical compound that belongs to the class of cyclopropane-containing compounds. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Crystal Structure of Cyproconazole : The compound 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol is structurally related to cyproconazole, a conazole fungicide. Cyproconazole exhibits specific interactions in its crystal form, such as hydrogen bonds and C-H⋯π interactions, which are critical for its stability and function (Kang et al., 2015).

Catalytic Applications

  • Catalytic Use in Transfer Hydrogenation : Similar compounds have been synthesized for their use in catalytic applications. One example is the formation of ionic liquid-based Ru(II)–phosphinite compounds, which are effective catalysts for the transfer hydrogenation of various ketones (Aydemir et al., 2014).

Pharmaceutical Applications

  • Anticonvulsive and Cholinolytic Activities : Derivatives of this compound have shown pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they do not exhibit antibacterial activity. This indicates potential applications in the treatment of convulsive disorders (Papoyan et al., 2011).

Molecular Conformation and Reactivity

  • Conformational Analysis in Gaseous Phase : The molecular structure and conformational preferences of similar chloro-propanol compounds have been studied using techniques like electron diffraction and molecular orbital calculations, providing insights into their chemical reactivity and stability (Richardson & Hedberg, 1997).

Chemical Reactions and Interactions

  • Reactivity with Crown Ethers : Studies have shown that compounds like 1-chloro-2,4-dinitrobenzene react with substances like potassium isopropoxide in the presence of crown ethers, leading to interesting chemical transformations, which could be relevant in synthetic chemistry (Mariani et al., 1979).

properties

IUPAC Name

1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3O/c13-8-12(16,11(15)5-6-11)7-9-3-1-2-4-10(9)14/h1-4,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKJFHEXZRYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175976
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

CAS RN

134818-67-0
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134818-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, 2-chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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